37,40Gap26 Inhibits Subintimal Hyperpolarization, Unlike 43Gap26
When administered individually at 600 μM, 37,40Gap 26 significantly attenuated endothelium-dependent subintimal smooth muscle hyperpolarization evoked by cyclopiazonic acid (CPA) in the rabbit iliac artery, whereas 43Gap 26 had no significant effect on this response [1].
| Evidence Dimension | Inhibition of subintimal smooth muscle hyperpolarization |
|---|---|
| Target Compound Data | Attenuated subintimal hyperpolarization (600 μM, individual) |
| Comparator Or Baseline | 43Gap 26: No significant effect on subintimal hyperpolarization at 600 μM |
| Quantified Difference | Qualitative difference: 37,40Gap26 effective; 43Gap26 ineffective |
| Conditions | Rabbit iliac artery; CPA-evoked hyperpolarization; membrane potential measured by intracellular microelectrodes |
Why This Matters
This differential effect directly correlates with Cx expression patterns (Cx37/Cx40 in endothelium vs Cx43 in media), making 37,40Gap26 the appropriate tool for probing myoendothelial gap junction function.
- [1] Chaytor AT, Bakker LM, Edwards DH, Griffith TM. Connexin-mimetic peptides dissociate electrotonic EDHF-type signalling via myoendothelial and smooth muscle gap junctions in the rabbit iliac artery. Br J Pharmacol. 2005 Jan;144(1):108-114. View Source
